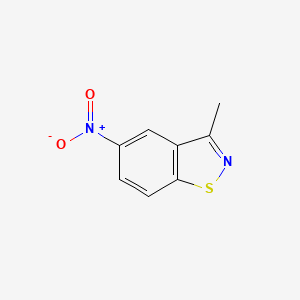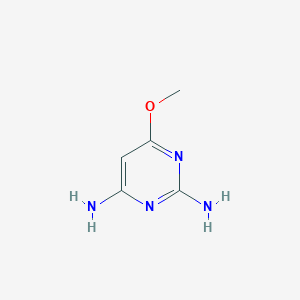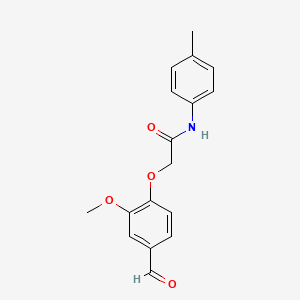
4-(2,5-diméthyl-1H-pyrrol-1-yl)benzoate d’éthyle
Vue d'ensemble
Description
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The specific compound is a derivative of pyrrole with additional functional groups that include an ethyl ester and a benzoate moiety.
Synthesis Analysis
The synthesis of pyrrole derivatives typically involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. For example, the synthesis of ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, other related compounds are synthesized through condensation reactions, as seen in the synthesis of various metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is almost planar and can be slightly distorted from perfect symmetry. The substituents attached to the pyrrole ring can influence the overall molecular geometry, as observed in the crystal structure analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The angles between the planes of the substituents and the pyrrole ring are critical in determining the molecular conformation.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation, hydrogen bonding, and charge transfer interactions. The formation of dimers through hydrogen bonding is a common phenomenon, as indicated by the vibrational analysis of several compounds, which shows red shifts in specific vibrational modes due to hydrogen bonding . These interactions are crucial in the solid-state formation of dimers and can be analyzed using quantum chemical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods like FT-IR, FT-Raman, 1H NMR, and UV-Visible spectroscopy are used to characterize these compounds . The non-linear optical (NLO) properties of these compounds are of particular interest due to their potential applications in NLO devices. The first hyperpolarizability values indicate the NLO response of the compounds . Additionally, molecular docking studies can suggest potential biological activities, such as inhibitory activity against specific enzymes .
Applications De Recherche Scientifique
Activité antibactérienne
4-(2,5-diméthyl-1H-pyrrol-1-yl)benzoate d’éthyle: a été étudié pour ses propriétés antibactériennes potentielles. La recherche indique que les dérivés de ce composé peuvent être efficaces contre diverses souches bactériennes. Le mécanisme du composé implique l’inhibition d’enzymes bactériennes critiques, telles que la réductase d’énoyl-ACP, qui est essentielle à la synthèse des acides gras dans les bactéries .
Propriétés antituberculeuses
En plus de son activité antibactérienne, ce composé s’est avéré prometteur dans la lutte contre la tuberculose. La structure moléculaire lui permet d’inhiber l’enzyme dihydrofolate réductase (DHFR), qui est une cible des médicaments antituberculeux. Cette inhibition peut potentiellement conduire à de nouveaux agents thérapeutiques contre la tuberculose .
Inhibition enzymatique
La capacité du composé à inhiber des enzymes clés comme la DHFR et la réductase d’énoyl-ACP le positionne comme un candidat pour le développement de médicaments. Ces enzymes sont impliquées dans le métabolisme du folate et la synthèse des acides gras, respectivement, ce qui en fait des cibles pour le traitement de diverses maladies .
Production d’anticorps monoclonaux
Des études ont révélé que des composés apparentés peuvent améliorer la production d’anticorps monoclonaux dans les cultures cellulaires d’ovaire de hamster chinois. Cette application est cruciale pour l’industrie pharmaceutique, car les anticorps monoclonaux sont utilisés dans un large éventail de traitements thérapeutiques .
Contrôle de la glycosylation
Le composé a été observé pour affecter la glycosylation des anticorps monoclonaux. La glycosylation est un attribut de qualité critique des anticorps thérapeutiques, et son contrôle peut améliorer l’efficacité et la sécurité des médicaments à base d’anticorps .
Études d’amarrage moléculaire
Des études d’amarrage moléculaire ont été menées pour comprendre l’interaction des dérivés du This compound avec les enzymes cibles. Ces études aident à prédire l’affinité de liaison et le mode d’action, qui sont essentiels à la conception et au développement de médicaments .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJDBIRRVQTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351510 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5159-70-6 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)






![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)
